![molecular formula C13H10ClN3O2S B13897523 2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine](/img/structure/B13897523.png)
2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine is an organic compound with the molecular formula C13H10ClN3O2S. It is a white to light yellow crystalline powder that is stable at room temperature. This compound is known for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceutical agents such as kinase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine typically involves multiple steps. One common method starts with the chlorination of a pyrrolo[2,3-D]pyrimidine precursor using phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile. The final product is typically purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as DMSO.
Electrophilic Substitution: Reagents like bromine or nitric acid.
Coupling Reactions: Catalysts like palladium(II) acetate and bases like potassium carbonate in solvents like toluene.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrrolo[2,3-D]pyrimidines.
Electrophilic Substitution: Formation of halogenated or nitrated derivatives.
Coupling Reactions: Formation of biaryl derivatives.
Scientific Research Applications
2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of kinase inhibitors, which are important in cancer treatment.
Biological Research: Studied for its potential as an anti-inflammatory agent due to its ability to inhibit certain inflammatory mediators.
Chemical Biology: Utilized in the development of molecular probes for studying biological pathways.
Industrial Applications: Employed in the synthesis of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine involves its interaction with molecular targets such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound also affects signaling pathways involved in inflammation by inhibiting the production of inflammatory mediators .
Comparison with Similar Compounds
2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:
4-Chloro-7-tosyl-7H-pyrrolo[2,3-D]pyrimidine: Used as an intermediate in the synthesis of tofacitinib, a Janus kinase inhibitor.
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D]pyrimidine: Known for its use in the synthesis of kinase inhibitors with different selectivity profiles.
7H-Pyrrolo[2,3-D]pyrimidine derivatives: These compounds exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects.
Properties
Molecular Formula |
C13H10ClN3O2S |
|---|---|
Molecular Weight |
307.76 g/mol |
IUPAC Name |
2-chloro-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H10ClN3O2S/c1-9-2-4-11(5-3-9)20(18,19)17-7-6-10-8-15-13(14)16-12(10)17/h2-8H,1H3 |
InChI Key |
MICPVGATHNRMKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CN=C(N=C32)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium;[5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl]-(2,4-difluorophenyl)sulfonylazanide](/img/structure/B13897441.png)
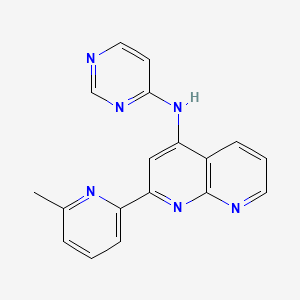
![6,6-Dichlorobicyclo[3.1.0]hexan-2-one](/img/structure/B13897450.png)
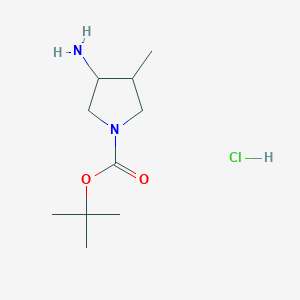
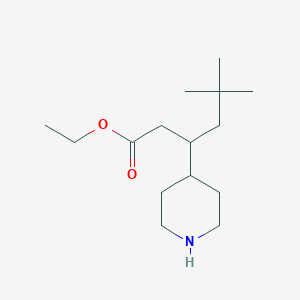
![4-Imidazo[1,2-a]pyridin-2-yl-3-oxido-1,3-thiazol-3-ium](/img/structure/B13897474.png)
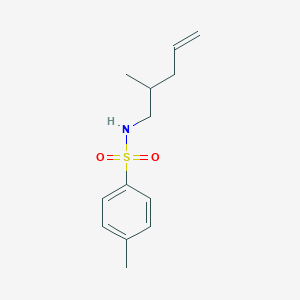
![(2S)-1-[(4R)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13897478.png)

![2-thiazol-4-yl-1H-imidazo[4,5-b]pyridine](/img/structure/B13897484.png)
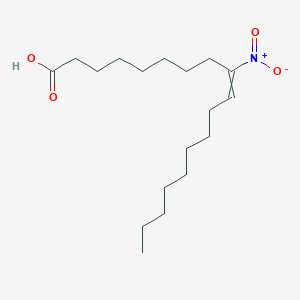
![[(2R,3S,5R)-2-(hydroxymethyl)-5-[5-[2-(1H-indol-3-yl)ethylcarbamoyl]-2,4-dioxo-pyrimidin-1-yl]tetrahydrofuran-3-yl] acetate](/img/structure/B13897495.png)
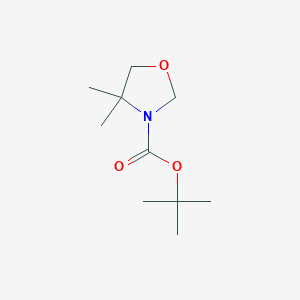
![methyl 2-[(2S,3R)-1-benzhydryl-2-methyl-azetidin-3-yl]-2-methylsulfonyl-acetate](/img/structure/B13897517.png)
